molecular formula C11H12N4O3 B11501698 [4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester

[4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester

Cat. No.: B11501698
M. Wt: 248.24 g/mol
InChI Key: ZDWYGCDGPMDNIP-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE typically involves the reaction of ethyl bromoacetate with 4-(1H-1,2,3,4-tetrazol-5-yl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized tetrazole derivatives, reduced amine derivatives, and various substituted phenoxyacetates .

Scientific Research Applications

ETHYL 2-[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and interacting with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETATE: Another tetrazole derivative with similar properties but different substitution patterns.

    4-HYDROXY-2-QUINOLONES: Compounds with a similar heterocyclic structure and biological activities.

    1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE: A triazole derivative with comparable chemical reactivity and applications.

Uniqueness

ETHYL 2-[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

ethyl 2-[4-(2H-tetrazol-5-yl)phenoxy]acetate

InChI

InChI=1S/C11H12N4O3/c1-2-17-10(16)7-18-9-5-3-8(4-6-9)11-12-14-15-13-11/h3-6H,2,7H2,1H3,(H,12,13,14,15)

InChI Key

ZDWYGCDGPMDNIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=NNN=N2

Origin of Product

United States

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